

Spectroscopic Data for Pentyl Propyl Ether: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Pentyl propyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **pentyl propyl ether** (also known as 1-propoxypentane). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

Due to the limited availability of experimentally derived high-resolution ¹H NMR data with assigned coupling constants in publicly accessible databases, the following data has been predicted using advanced computational algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **Pentyl Propyl Ether**

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---------|----------------------|--------------|-----------------------------|
| H-1 | 0.92 | Triplet | 7.4 |
| H-2 | 1.34 | Sextet | 7.4 |
| H-3 | 1.57 | Quintet | 7.2 |
| H-4 | 3.38 | Triplet | 6.7 |
| H-5 | 1.60 | Sextet | 7.4 |
| H-6 | 0.94 | Triplet | 7.4 |
| H-7 | 3.38 | Triplet | 6.7 |

Note: The numbering of the protons corresponds to the IUPAC nomenclature for 1-propoxypentane, starting from the methyl group of the pentyl chain.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Chemical Shifts for Pentyl Propyl Ether

| Carbon Atom | Chemical Shift (ppm) |
|-------------|----------------------|
| C-1 | 14.1 |
| C-2 | 22.6 |
| C-3 | 28.5 |
| C-4 | 71.6 |
| C-5 | 22.9 |
| C-6 | 10.6 |
| C-7 | 73.1 |

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature for 1-propoxypentane, starting from the methyl group of the pentyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethers, the most characteristic absorption is the C-O-C stretching vibration.

Table 3: Characteristic IR Absorption Peaks for **Pentyl Propyl Ether**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------|
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1465 | Medium | C-H bending (alkane) |
| 1115 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum for **pentyl propyl ether** was obtained from the NIST WebBook.[\[1\]](#)

Table 4: Key Mass Spectrometry Data for **Pentyl Propyl Ether** (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |
|-----|------------------------|---|
| 130 | 5 | [M] ⁺ (Molecular Ion) |
| 87 | 100 | [M - C ₃ H ₇] ⁺ |
| 71 | 60 | [C ₅ H ₁₁] ⁺ |
| 59 | 40 | [C ₃ H ₇ O] ⁺ |
| 43 | 95 | [C ₃ H ₇] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

4.1.1. ^1H and ^{13}C NMR Sample Preparation

- Sample Preparation: For a standard ^1H NMR spectrum, dissolve 5-25 mg of **pentyl propyl ether** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). For a ^{13}C NMR spectrum, a higher concentration of 50-100 mg is recommended.
- Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

4.1.2. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 250 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Neat Liquid)

- Cell Preparation: Use clean and dry salt plates (e.g., NaCl or KBr).

- Sample Application: Place a small drop of neat **pentyl propyl ether** onto the center of one salt plate.
- Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

4.2.2. IR Data Acquisition

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Typically, spectra are recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

4.3.1. Sample Introduction

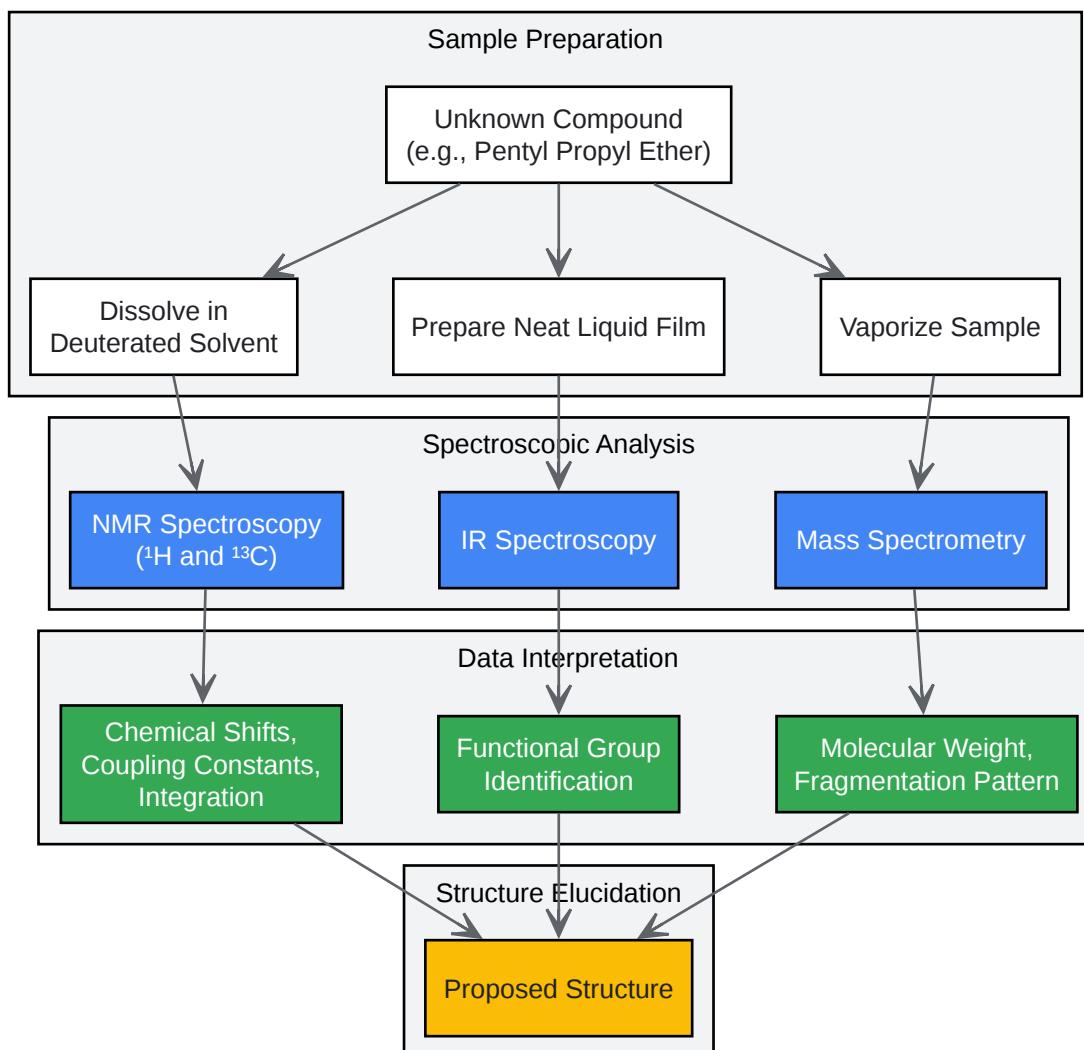
- Method: For a volatile liquid like **pentyl propyl ether**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
- Vaporization: The sample is vaporized in the ion source of the mass spectrometer.

4.3.2. Mass Spectrometry Data Acquisition (Electron Ionization)

- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as **pentyl propyl ether**.



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Logical workflow for spectroscopic analysis of an organic compound.

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References

- 1. Pentane, 1-propoxy- [webbook.nist.gov]
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